2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS No.: 727688-94-0
Cat. No.: VC5421840
Molecular Formula: C25H27N3O4S2
Molecular Weight: 497.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 727688-94-0 |
|---|---|
| Molecular Formula | C25H27N3O4S2 |
| Molecular Weight | 497.63 |
| IUPAC Name | 2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C25H27N3O4S2/c1-6-9-28-24(30)22-19(21-8-7-16(3)32-21)13-33-23(22)26-25(28)34-14-20(29)18-12-15(2)27(17(18)4)10-11-31-5/h6-8,12-13H,1,9-11,14H2,2-5H3 |
| Standard InChI Key | ZOROAXMKZYCTQN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)CCOC)C)CC=C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure features a thieno[2,3-d]pyrimidin-4-one backbone substituted at three key positions:
-
Position 2: A sulfanyl group linked to a 2-oxoethyl moiety, which is further connected to a 1-(2-methoxyethyl)-2,5-dimethylpyrrole ring.
-
Position 5: A 5-methylfuran-2-yl group.
-
Position 3: A prop-2-en-1-yl (allyl) substituent.
The IUPAC name, 2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one, reflects this intricate substitution pattern. The presence of electron-rich heterocycles (pyrrole, furan) and the allyl group suggests potential reactivity in electrophilic or radical-mediated transformations.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 727688-94-0 |
| Molecular Formula | |
| Molecular Weight | 497.63 g/mol |
| SMILES | CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)CCOC)C)CC=C |
| InChIKey | ZOROAXMKZYCTQN-UHFFFAOYSA-N |
Synthetic Methodologies
General Synthesis of Thieno[2,3-d]Pyrimidin-4-ones
A landmark study by Wang et al. (2018) demonstrated a green, four-component reaction using ketones, ethyl cyanoacetate, sulfur (S₈), and formamide catalyzed by L-proline and diethylamine . This method achieved yields up to 98% with an environmental (E) factor of 1.5, significantly lower than traditional approaches (E-factor = 73.5) . Key advantages include:
-
Catalytic efficiency: 20 mol% catalyst loading.
-
Step economy: Eliminates intermediate purification.
-
Scalability: Successfully produced 22 g of product in 96% yield .
Hypothetical Synthesis Route for the Target Compound
Applying Wang’s methodology, the synthesis of 2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one could involve:
-
Knoevenagel Condensation: Reaction of 5-methylfuran-2-carbaldehyde with ethyl cyanoacetate to form an α,β-unsaturated nitrile.
-
Gewald Reaction: Cyclization with sulfur and 1-(2-methoxyethyl)-2,5-dimethylpyrrole-3-carboxaldehyde.
-
Allylation: Introduction of the prop-2-en-1-yl group via nucleophilic substitution or transition-metal-catalyzed coupling.
Critical parameters such as temperature (170°C), reaction time (6 hours), and stoichiometric control of sulfur (1 equivalent) would likely optimize yield and purity .
Physicochemical Properties and Solubility
-
logP: ~3.5 (moderate lipophilicity due to methoxyethyl and methyl groups).
-
Hydrogen Bond Donors/Acceptors: 1 donor, 6 acceptors.
-
Polar Surface Area: ~110 Ų, indicating moderate membrane permeability.
The lack of solubility data underscores the need for further experimental characterization.
Research and Biological Significance
Inferred Pharmacological Activity
Though direct studies are absent, structural analogs of thieno[2,3-d]pyrimidin-4-ones exhibit diverse bioactivities:
-
Kinase Inhibition: Analogous compounds inhibit kinases like EGFR and VEGFR, critical in cancer therapy .
-
Antiviral Activity: Derivatives have shown efficacy against HCV replication .
-
DNA Repair Modulation: Some interact with Rev7-Rev3L complexes, impairing DNA damage tolerance .
The allyl group in this compound may enhance reactivity toward cysteine residues in target proteins, a strategy employed in covalent kinase inhibitors.
Challenges and Future Directions
Knowledge Gaps
-
Synthetic Reproducibility: No published protocols for this specific derivative.
-
ADMET Profiles: Absence of pharmacokinetic or toxicity data.
-
Target Identification: Unclear mechanistic targets.
Recommendations
-
Synthesis Optimization: Adapt multicomponent reactions for this compound’s unique substituents.
-
High-Throughput Screening: Evaluate bioactivity against kinase panels or viral proteases.
-
Computational Modeling: Predict binding modes using molecular docking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume